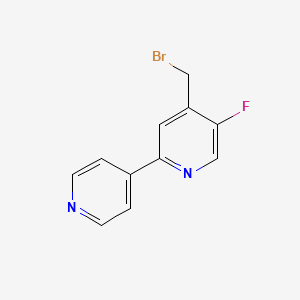
4-(Bromomethyl)-5-fluoro-2,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-5-fluoro-2,4’-bipyridine is a heterocyclic organic compound that features a bipyridine core substituted with bromomethyl and fluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-fluoro-2,4’-bipyridine typically involves the bromination of a suitable precursor. One common method involves the bromination of 5-fluoro-2,4’-bipyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- Dissolve 5-fluoro-2,4’-bipyridine in an appropriate solvent such as dichloromethane.
- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Purify the product by column chromatography to obtain 4-(Bromomethyl)-5-fluoro-2,4’-bipyridine.
Industrial Production Methods
Industrial production methods for 4-(Bromomethyl)-5-fluoro-2,4’-bipyridine may involve similar synthetic routes but are typically optimized for larger scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-5-fluoro-2,4’-bipyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products
Nucleophilic Substitution: Products include substituted bipyridines with various functional groups.
Oxidation: Products include 4-(formylmethyl)-5-fluoro-2,4’-bipyridine or 4-(carboxymethyl)-5-fluoro-2,4’-bipyridine.
Cross-Coupling Reactions: Products include bipyridine derivatives with extended conjugation or additional aromatic rings.
Applications De Recherche Scientifique
4-(Bromomethyl)-5-fluoro-2,4’-bipyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Coordination Chemistry: The bipyridine core can act as a ligand for metal complexes, which are useful in catalysis and materials science.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-5-fluoro-2,4’-bipyridine depends on its application. In medicinal chemistry, the compound may interact with specific biological targets, such as enzymes or receptors, through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, while the fluoro group can enhance binding affinity through electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)-2,2’-bipyridine: Similar structure but lacks the fluoro group, which may affect its reactivity and binding properties.
5-Fluoro-2,4’-bipyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Chloromethyl)-5-fluoro-2,4’-bipyridine: Similar to 4-(Bromomethyl)-5-fluoro-2,4’-bipyridine but with a chloromethyl group, which may have different reactivity and selectivity.
Uniqueness
4-(Bromomethyl)-5-fluoro-2,4’-bipyridine is unique due to the presence of both bromomethyl and fluoro groups, which provide a combination of reactivity and electronic properties that can be exploited in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C11H8BrFN2 |
|---|---|
Poids moléculaire |
267.10 g/mol |
Nom IUPAC |
4-(bromomethyl)-5-fluoro-2-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H8BrFN2/c12-6-9-5-11(15-7-10(9)13)8-1-3-14-4-2-8/h1-5,7H,6H2 |
Clé InChI |
PQKAWYPERQBVIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=NC=C(C(=C2)CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



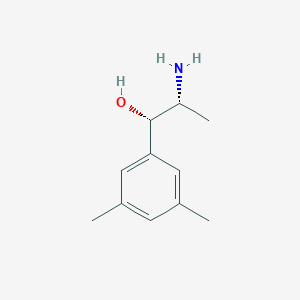

![1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one](/img/structure/B13153806.png)



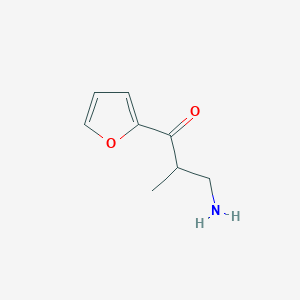
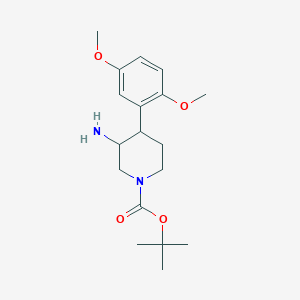
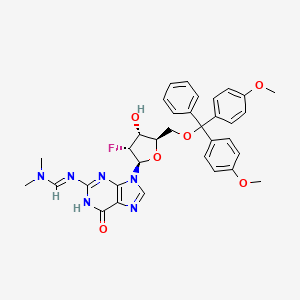
![2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline](/img/structure/B13153847.png)
![3-Methyl-N-[(3R)-piperidin-3-YL]butanamide](/img/structure/B13153850.png)
![5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13153851.png)

